Deamidated Eptifibatide is a modified form of Eptifibatide, which is a cyclic heptapeptide originally derived from the venom of the Southeastern pygmy rattlesnake (Sistrurus miliarus barbouri). Eptifibatide functions as a glycoprotein IIb/IIIa inhibitor, playing a crucial role in the prevention of platelet aggregation. This compound is classified within the broader category of arginine-glycine-aspartate-mimetics, which are known for their ability to mimic the binding properties of certain proteins involved in cell adhesion and aggregation processes .
Eptifibatide, and by extension Deamidated Eptifibatide, is synthesized based on the natural peptides found in snake venom. The original peptide was engineered through truncation and cyclization techniques to enhance its therapeutic efficacy while minimizing immunogenicity and improving stability against proteolytic degradation .
Deamidated Eptifibatide falls under the classification of peptide-based therapeutics, specifically as an antagonist for glycoprotein IIb/IIIa receptors. It is utilized primarily in cardiovascular medicine for managing conditions such as myocardial infarction and as an adjunct during percutaneous coronary interventions .
The synthesis of Deamidated Eptifibatide typically involves several key steps:
The synthesis process is designed to be scalable for industrial production while maintaining high yields and purity levels. The use of specific coupling agents and controlled reaction conditions helps mitigate racemization during synthesis, which is critical for maintaining the biological activity of the peptide .
The molecular formula of Deamidated Eptifibatide is C35H48N10O10S2, with a molecular weight of approximately 832.95 g/mol. Its structure features a cyclic arrangement that includes multiple amino acids linked by disulfide bonds, which are essential for its functionality as a glycoprotein IIb/IIIa inhibitor .
Deamidated Eptifibatide undergoes several chemical reactions relevant to its function:
The reversible nature of its binding allows for controlled inhibition of platelet aggregation, making it effective in clinical settings where temporary anticoagulation is required.
Deamidated Eptifibatide functions by reversibly inhibiting platelet aggregation through its interaction with glycoprotein IIb/IIIa receptors. This mechanism involves:
Studies indicate that Deamidated Eptifibatide maintains its pharmacological efficacy while demonstrating reduced immunogenicity compared to its parent compound due to modifications made during synthesis.
Deamidated Eptifibatide is primarily utilized in clinical settings for:
Eptifibatide is a cyclic heptapeptide derived from the disintegrin protein barbourin found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri) [1] [6]. Its molecular structure (C35H49N11O9S2; 831.96 g/mol) features a critical Lys-Gly-Asp (KGD) motif that confers high-affinity, reversible binding to the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor [3] [8]. This binding competitively inhibits fibrinogen attachment, thereby preventing platelet aggregation—a pivotal mechanism in acute coronary syndrome (ACS) management [1] [2].
Eptifibatide's pharmacokinetic profile is characterized by rapid onset (84% platelet inhibition within 15 minutes of IV bolus) and short half-life (~2.5 hours), necessitating continuous infusion for sustained therapeutic effect [2] [5]. Unlike monoclonal antibody-based inhibitors (e.g., abciximab), eptifibatide exhibits receptor specificity and rapid dissociation kinetics, allowing quicker restoration of platelet function post-discontinuation [3]. Its approval for percutaneous coronary intervention (PCI) and non-ST-elevation myocardial infarction (NSTEMI) was based on landmark trials (IMPACT-II, PURSUIT) demonstrating reduced ischemic events [2] [6].
Table 1: Key Properties of Eptifibatide
| Property | Value/Description |
|---|---|
| Molecular Formula | C35H49N11O9S2 |
| Molecular Weight | 831.96 g/mol |
| Origin | Barbourin (Southeastern pygmy rattlesnake venom) |
| Biological Target | GPIIb/IIIa receptor |
| Binding Motif | KGD (Lys-Gly-Asp) |
| Plasma Half-Life | ~2.5 hours |
| Primary Elimination Route | Renal (50% as unchanged drug/metabolites) |
Metabolite identification is critical for antiplatelet drugs due to potential activity retention or off-target effects. Eptifibatide undergoes enzymatic transformations yielding metabolites like deamidated eptifibatide, detected in human urine [1] [8]. Analyzing these metabolites helps:
Comparative metabolite profiling of GPIIb/IIIa inhibitors revealed that eptifibatide’s small peptide structure generates fewer metabolites than small molecules (e.g., tirofiban), simplifying exposure-response analyses [5]. Advanced techniques like LC-MS/MS enable quantification of trace metabolites in biological matrices, informing dosing adjustments and drug interaction risks [9].
Deamidation involves hydrolysis of asparagine (Asn) or glutamine (Gln) residues to aspartic acid (Asp) or glutamic acid (Glu), respectively. In eptifibatide, deamidation occurs primarily at asparagine residues, yielding deamidated eptifibatide—a major polar metabolite identified in human urine [1] [8]. This reaction proceeds via:
Table 2: Analytical Methods for Detecting Deamidated Eptifibatide
| Method | Detection Mechanism | Sensitivity | Key Findings |
|---|---|---|---|
| LC-MS/MS | Mass-to-charge ratio (m/z) | 0.1 ng/mL | Quantified deamidated form in urine |
| Capillary Electrophoresis | Charge/mass separation | 5 ng/mL | Distinguished iso-Asp/Asp variants |
| NMR Spectroscopy | Chemical shift analysis | N/A | Confirmed succinimide intermediate formation |
Deamidation alters eptifibatide’s conformational stability:
Table 3: Impact of Deamidation on Eptifibatide’s KGD Motif
| Parameter | Eptifibatide | Deamidated Eptifibatide | Change |
|---|---|---|---|
| GPIIb/IIIa Binding Affinity (Kd) | 120 nM | 380 nM | ↓ 68% |
| Platelet Aggregation IC50 | 0.16 μM | 0.48 μM | ↓ 67% |
| Plasma Stability (t1/2) | 2.5 hours | 1.2 hours | ↓ 52% |
Structural studies confirm deamidation induces conformational flexibility in the KGD domain, reducing its complementarity to the GPIIb/IIIa receptor’s cationic pocket [3] [8]. This insight drove design of next-generation inhibitors (e.g., cyclic RGD peptidomimetics) incorporating deamidation-resistant residues like β-aspartate analogs [8].
Compounds Mentioned in Article
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: